(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate
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Overview
Description
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate is an organic compound with a complex structure. This compound is part of the octahydronaphthalene family, characterized by its bicyclic structure. The presence of an acetate group and a ketone functional group makes it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate typically involves multiple steps. One common method starts with the hydrogenation of naphthalene derivatives to form the octahydronaphthalene core. This is followed by the introduction of the methyl group at the 8a position and the ketone group at the 3 position through selective oxidation reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring. The subsequent functionalization steps are carried out using robust catalysts and reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate: Unique due to its specific stereochemistry and functional groups.
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl propionate: Similar structure but with a propionate group instead of an acetate group.
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl butyrate: Similar structure but with a butyrate group.
Properties
CAS No. |
36375-74-3 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
[(4aS,8aS)-8a-methyl-6-oxo-2,3,4,5,7,8-hexahydro-1H-naphthalen-4a-yl] acetate |
InChI |
InChI=1S/C13H20O3/c1-10(14)16-13-7-4-3-6-12(13,2)8-5-11(15)9-13/h3-9H2,1-2H3/t12-,13-/m0/s1 |
InChI Key |
HVJLIPDVHKBZLL-STQMWFEESA-N |
Isomeric SMILES |
CC(=O)O[C@]12CCCC[C@]1(CCC(=O)C2)C |
Canonical SMILES |
CC(=O)OC12CCCCC1(CCC(=O)C2)C |
Origin of Product |
United States |
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